PBP2a Binding Affinity: Ceftaroline Demonstrates ~1000-Fold Greater Affinity than Ceftriaxone for MRSA-Specific PBP2a
Ceftaroline exhibits uniquely high binding affinity for PBP2a, the penicillin-binding protein responsible for methicillin resistance in MRSA. The binding affinity of ceftaroline for PBP2a was approximately 300-fold greater than that of imipenem and over 1000-fold greater than that of ceftriaxone [1]. This high-affinity binding correlates with reduced MIC values against MRSA and explains why ceftaroline, unlike ceftriaxone and other earlier cephalosporins, retains clinical efficacy against MRSA infections [2].
| Evidence Dimension | PBP2a binding affinity (fold difference vs. ceftaroline baseline) |
|---|---|
| Target Compound Data | Binding affinity baseline (IC50 = 0.7 μM for PBP2a) |
| Comparator Or Baseline | Ceftriaxone: >1000-fold lower affinity; Imipenem: ∼300-fold lower affinity |
| Quantified Difference | Ceftaroline affinity ~1000× > ceftriaxone; ~300× > imipenem |
| Conditions | Biochemical assay using purified PBP2a from MRSA; IC50 determination |
Why This Matters
This binding affinity directly translates to clinical efficacy against MRSA, a pathogen against which ceftriaxone and most other cephalosporins are inactive, making ceftaroline fosamil a necessary procurement item for institutions treating MRSA infections.
- [1] Drusano GL. Pharmacodynamics of ceftaroline fosamil for complicated skin and skin structure infection: rationale for improved anti-methicillin-resistant Staphylococcus aureus activity. J Antimicrob Chemother. 2010;65(Suppl 4):iv33-iv39. View Source
- [2] Biek D, et al. Ceftaroline fosamil: a novel broad-spectrum cephalosporin with expanded anti-Gram-positive activity. J Antimicrob Chemother. 2010;65(Suppl 4):iv9-iv16. View Source
